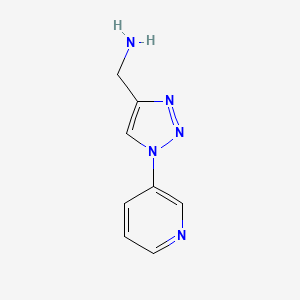

(1-Pyridin-3-yltriazol-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-pyridin-3-yltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8/h1-3,5-6H,4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAOSVJVDBGCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1 Pyridin 3 Yltriazol 4 Yl Methanamine As a Ligand

Ligand Design Principles for Multidentate Heterocyclic Amines

The unique architecture of (1-Pyridin-3-yltriazol-4-yl)methanamine, which integrates three distinct nitrogen-containing moieties—a pyridine (B92270) ring, a 1,2,3-triazole ring, and a primary aminomethyl group—positions it as a compelling candidate for the construction of diverse coordination complexes. The strategic placement of these groups allows for multiple potential coordination modes, governed by the interplay of their respective donor properties.

Role of Pyridine Nitrogen, Triazole Nitrogens, and Amine Nitrogen as Donor Sites

The coordinating ability of this compound is derived from its three key nitrogen donor sites, each contributing unique electronic and steric characteristics.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a well-established σ-donor, readily coordinating to metal ions. Its participation in chelation is fundamental to the behavior of many pyridinyl-based ligands. nih.gov

Triazole Nitrogens: The 1,2,3-triazole ring offers two potential donor atoms: N2 and N3. Generally, the N3 atom is more basic and thus the preferred coordination site. rsc.org However, in chelating ligands, coordination can be directed through the less basic N2 atom to satisfy geometric constraints, a phenomenon observed in certain iridium and other transition metal complexes. rsc.org The specific substitution pattern of the ligand can influence which triazole nitrogen is involved in bonding.

Amine Nitrogen: The primary amine of the aminomethyl group (-CH₂NH₂) is a strong σ-donor. The flexibility of the methylene (B1212753) linker allows this group to rotate and position itself favorably for chelation with a metal center. Studies on similar structures have indicated that a free aminomethyl group can be a stronger donor than a pyridyl nitrogen, suggesting it plays a significant role in complex stability. rsc.org

The combination of these three donor sites within a single molecule provides the framework for this ligand to act in a multidentate fashion, potentially as an N,N,N-tridentate chelator.

Chelation and Coordination Modes of Triazole-Based Ligands

The arrangement of donor atoms in this compound allows for several potential chelation and coordination modes, making it a versatile building block in coordination chemistry.

Bidentate Chelation: The ligand can coordinate to a metal center using two of its three nitrogen donors. A likely mode involves the N2 atom of the triazole ring and the nitrogen of the aminomethyl group, which would form a stable six-membered chelate ring. Bidentate coordination through the pyridine nitrogen and a triazole nitrogen is a common motif in ligands where these groups are positioned adjacent to each other (e.g., 2-pyridyl-triazoles), but is less probable for this 3-pyridyl substituted ligand due to geometric constraints. researchgate.netresearchgate.net

Tridentate Chelation: The ligand could potentially coordinate through all three nitrogen sites—pyridine, triazole, and amine—acting as a tripodal or pincer-type ligand. This would lead to the formation of two chelate rings and highly stable complexes.

Bridging Coordination: 1,2,4-Triazole-based ligands are well-known for their ability to bridge two or more metal centers, typically via the N1-N2 positions, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. rsc.orgnih.govresearchgate.net While the subject ligand is a 1,2,3-triazole, similar bridging capabilities are expected, which could result in extended supramolecular architectures.

| Coordination Mode | Donor Atoms Involved | Potential Complex Type |

| Bidentate | Triazole (N2), Amine (N) | Mononuclear, e.g., [M(L)₂X₂] |

| Tridentate | Pyridine (N), Triazole (N), Amine (N) | Mononuclear, e.g., [M(L)₂]X₂ |

| Bridging | Triazole (N2, N3) | Dinuclear, Polynuclear, Coordination Polymer |

Complexation with Transition Metal Ions

The multidentate and versatile nature of pyridinyl-triazole ligands makes them suitable for complexation with a wide range of transition metal ions. The synthesis of such complexes typically involves straightforward methods, yielding diverse coordination geometries.

Synthesis of Metal-Ligand Complexes (e.g., Zn(II), Cu(II), Fe(II), Pd(II), La(III))

The synthesis of metal complexes with this compound is expected to follow well-established procedures for related N-donor ligands. A general method involves the reaction of the ligand with a suitable metal salt (e.g., chloride, acetate (B1210297), nitrate, or perchlorate) in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetonitrile (B52724), often with gentle heating to facilitate complex formation. nih.govjscimedcentral.com Crystalline products can then be obtained by slow evaporation of the solvent or by vapor diffusion techniques.

Based on extensive literature for analogous ligands, complexes with the following metals can be anticipated:

Zn(II): Zinc(II) complexes with pyridyl and triazole ligands are common, often forming discrete mononuclear species or extended coordination polymers. elsevierpure.comacs.orgnih.gov Due to its d¹⁰ configuration, Zn(II) exhibits flexible coordination geometries, most commonly tetrahedral or octahedral. acs.org

Cu(II): A vast number of copper(II) complexes with pyridinyl-triazole ligands have been reported. These systems frequently feature triazole-bridged dimeric or polymeric structures and display interesting magnetic properties. rsc.orgnih.govrsc.org

Fe(II): Iron(II) readily forms complexes with multidentate nitrogen ligands. Systems based on di(triazolyl)pyridine ligands are particularly noted for exhibiting spin-crossover (SCO) behavior, where the spin state of the iron center changes in response to external stimuli like temperature or pressure. whiterose.ac.uknih.govncl.ac.uk

Pd(II): Palladium(II) has a strong preference for square planar geometry. It readily forms stable bis-bidentate complexes with pyridinyl-triazole ligands, yielding compounds of the type [Pd(L)₂]²⁺. researchgate.netacs.orgacs.org

La(III): Lanthanide(III) ions are characterized by high coordination numbers (typically 8-10) and a preference for hard donor atoms like oxygen. However, complexes with N-donor triazole ligands have been successfully synthesized. nih.govmdpi.com The coordination of La(III) to this compound would likely involve multiple ligand molecules and/or the incorporation of solvent molecules or counter-anions to satisfy the metal's coordination sphere. mdpi.com

Influence of Ligand Structure on Coordination Geometry

The final coordination geometry of a metal complex is a product of the electronic preferences of the metal ion and the steric and geometric constraints imposed by the ligand(s). The structure of this compound is expected to direct the formation of several common geometries.

Octahedral: This is a common geometry for many transition metals, including Fe(II) and Zn(II). It can be achieved with two tridentate ligands forming an [M(L)₂]²⁺ complex or with two bidentate ligands and two ancillary ligands (e.g., solvent, anions) in an [M(L)₂X₂] arrangement. samipubco.comresearchgate.net

Square Planar: This geometry is strongly favored by d⁸ ions like Pd(II). Coordination with two bidentate this compound ligands would result in a stable [Pd(L)₂]²⁺ complex. researchgate.net

Tetrahedral: This geometry is often adopted by Zn(II). acs.org

Distorted Geometries: Cu(II) (d⁹) complexes are subject to Jahn-Teller distortion, which typically results in elongated octahedral or square pyramidal geometries. rsc.orgnih.gov

High Coordination Number Geometries: For a large ion like La(III), geometries such as a sphenocorona or a bicapped square antiprism are possible, achieved by the coordination of multiple ligands and/or solvent molecules. mdpi.com

The flexibility of the aminomethyl arm provides adaptability, allowing the ligand to conform to the preferred coordination environment of different metal ions.

Computational and Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of metal-ligand interactions in coordination complexes. These studies provide insights that complement experimental data and help in predicting the properties and stability of new compounds. researchgate.net

For complexes involving pyridinyl-triazole ligands, DFT calculations have been employed to:

Predict Molecular Structures: DFT is widely used to optimize the geometry of metal complexes, predicting bond lengths and angles with high accuracy. This is crucial for validating structures proposed from experimental data or for predicting the structures of yet-unsynthesized molecules. nih.gov

Analyze Bonding: Theoretical studies can quantify the nature of the metal-ligand bond. This includes evaluating the extent of σ-donation from the nitrogen lone pairs and any π-backbonding interactions with the aromatic pyridine and triazole rings. This analysis helps explain the stability of different coordination modes. nih.gov

Determine Stability: DFT calculations can be used to compare the relative energies of different isomers or coordination modes. For instance, studies have shown that certain isomeric forms of pyridinyl-triazole ligands form more stable Pd(II) complexes, a finding that can guide ligand design. acs.orgacs.org

Interpret Spectroscopic Data: By calculating vibrational frequencies and electronic transitions, DFT aids in the assignment of experimental IR and UV-Vis spectra. nih.govresearchgate.net

Applying these computational approaches to complexes of this compound would provide a deeper understanding of its coordination preferences and the electronic structure of its metal complexes.

| Metal Ion | M-N(pyridine) [Å] | M-N(triazole) [Å] | Representative Geometry | Reference Compound |

| Ni(II) | 2.074 - 2.144 | 2.074 | Distorted Octahedral | [Ni(L)₂Cl₂] |

| Zn(II) | 2.191 | 2.094 | Distorted Octahedral | [Zn(L)₂Cl₂] |

| Cu(II) | ~2.00 | ~1.95 | Square Pyramidal | [Cu₂(L)₂(OAc)₂(H₂O)₂] |

| Pd(II) | ~2.04 | ~1.99 | Square Planar | [Pd(L)₂]²⁺ |

Note: Data is for analogous 2-(1-aryl-1H-1,2,3-triazol-4-yl)pyridine (L) and 3-methyl-5-pyridin-2-yl-1,2,4-triazole (L) ligands and serves as a reference for expected bond lengths. rsc.orgnih.gov

Density Functional Theory (DFT) in Coordination Compound Analysis

Density Functional Theory (DFT) has become an indispensable tool for the theoretical investigation of coordination compounds, including those with pyridyl-triazole based ligands. nih.govresearchgate.net DFT calculations allow for the elucidation of electronic structures, bonding characteristics, and spectroscopic properties of metal complexes, providing insights that complement experimental data. nih.gov

For coordination compounds of ligands structurally similar to this compound, DFT is employed to:

Optimize Molecular Geometries: DFT calculations can predict the three-dimensional structure of the metal complexes, including bond lengths and angles in the coordination sphere. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Analyze Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, can be calculated to understand the electronic behavior and reactivity of the complex. A smaller energy gap generally suggests higher reactivity.

Simulate Spectroscopic Data: DFT can be used to predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which aids in the interpretation of experimental spectroscopic data. researchgate.net

Investigate Bonding Nature: The nature of the metal-ligand bond can be analyzed through various techniques, such as Natural Bond Orbital (NBO) analysis, which provides information about charge transfer and orbital interactions between the metal and the ligand.

A representative example of DFT-calculated parameters for a related pyridyl-triazole complex is provided in the table below.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| M-N Bond Length (Py) | 2.15 Å |

| M-N Bond Length (Tz) | 2.10 Å |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Ligand Binding Characteristics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions over time. In the context of coordination chemistry, MD simulations can provide valuable insights into the binding characteristics of ligands like this compound with metal ions in solution.

Key applications of MD simulations in this area include:

Binding Free Energy Calculations: MD simulations can be used to calculate the free energy of binding between a ligand and a metal ion, providing a quantitative measure of the stability of the coordination complex.

Conformational Analysis: The flexibility of the ligand and the resulting complex can be explored. For a ligand with multiple potential coordination modes, MD can help identify the most stable binding conformations in a given environment.

Solvation Effects: The influence of solvent molecules on the structure and stability of the coordination complex can be explicitly modeled, offering a more realistic representation of the system compared to gas-phase calculations.

Mechanism of Ligand Exchange: MD simulations can be employed to study the pathways and kinetics of ligand exchange reactions, where one ligand is replaced by another in the coordination sphere of a metal ion.

The following table presents typical interaction energies for different non-covalent interactions that can be studied using MD simulations.

| Interaction Type | Energy Range (kcal/mol) |

| Hydrogen Bonding | 1 - 12 |

| π-π Stacking | 0.5 - 10 |

| C-H···π Interactions | 0.5 - 2.5 |

| van der Waals | 0.1 - 2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Exploration of Supramolecular Assemblies in Coordination Compounds

The formation of supramolecular assemblies is a hallmark of coordination chemistry with polytopic ligands like this compound. These assemblies are large, well-organized structures formed through the self-assembly of individual coordination complexes, driven by non-covalent interactions. researchgate.netbohrium.com The resulting architectures can range from discrete oligomers to one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). mdpi.comnih.gov

The structure of the final supramolecular assembly is dictated by a combination of factors, including the coordination geometry of the metal ion, the binding mode of the ligand, and the nature and directionality of the intermolecular interactions. mdpi.com

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π)

Non-covalent interactions are the primary driving forces in the formation of supramolecular assemblies. doi.orgmdpi.com For complexes of this compound, several types of non-covalent interactions are expected to play a crucial role:

Hydrogen Bonding: The methanamine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors. These interactions can link adjacent coordination complexes, leading to the formation of extended networks. mdpi.comnih.gov

π-π Stacking: The aromatic pyridine and triazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in a parallel or offset fashion. researchgate.netresearchgate.net These interactions contribute significantly to the stability of the crystal packing.

The table below summarizes typical distances for these non-covalent interactions found in the crystal structures of related compounds.

| Interaction Type | Typical Distance (Å) |

| N-H···N Hydrogen Bond | 2.8 - 3.2 |

| C-H···O Hydrogen Bond | 3.0 - 3.5 |

| π-π Stacking (centroid-centroid) | 3.3 - 3.8 |

| C-H···π | 2.5 - 3.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Crystal Engineering of Functional Materials

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. jove.comdntb.gov.ua By carefully selecting the metal ion and designing the organic ligand, it is possible to create functional materials with applications in areas such as catalysis, gas storage, and sensing.

Ligands like this compound are excellent candidates for crystal engineering due to their versatile coordination behavior and ability to participate in a variety of non-covalent interactions. By modifying the ligand structure or changing the metal ion, the resulting supramolecular architecture and, consequently, the material's properties can be fine-tuned.

For example, the introduction of specific functional groups on the ligand can lead to materials with enhanced catalytic activity. The porosity of metal-organic frameworks can be controlled by the length and rigidity of the ligand, which is crucial for applications in gas storage and separation. The luminescent properties of coordination polymers can be tuned by the choice of metal ion and the electronic properties of the ligand, leading to the development of chemical sensors. mdpi.com

Catalytic Applications of 1 Pyridin 3 Yltriazol 4 Yl Methanamine and Its Metal Complexes

Design Principles for Heterocyclic Amine-Based Catalysts

The design of effective heterocyclic amine-based catalysts, including those derived from (1-Pyridin-3-yltriazol-4-yl)methanamine, is guided by several key principles aimed at optimizing catalytic activity and selectivity. The inherent structural features of the pyridyl and triazole rings, combined with the aminomethyl group, provide a versatile platform for creating ligands with tunable steric and electronic properties.

Furthermore, the aminomethyl group attached to the triazole ring provides an additional coordination site and a point for further functionalization. This allows for the introduction of chiral centers or other functional groups to develop catalysts for enantioselective transformations. The spatial arrangement of these coordinating groups is critical in defining the geometry of the resulting metal complex and, consequently, its catalytic performance. The ability to systematically modify the substituents on both the pyridine (B92270) and triazole rings allows for the fine-tuning of the ligand's properties to suit specific catalytic applications.

Application in Organic Transformations

While direct catalytic applications of This compound are not extensively documented in publicly available research, the broader class of pyridyl-triazole ligands has shown considerable promise in a range of organic transformations. The principles guiding their use can be extrapolated to understand the potential applications of the title compound.

Asymmetric Reductive Amination Reactions

Asymmetric reductive amination is a powerful method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. The development of efficient catalysts for this transformation is an active area of research. Chiral pyridine-derived ligands, in combination with transition metals like iridium, have been successfully employed in asymmetric reductive amination reactions. The design of these ligands often incorporates steric bulk and specific electronic features to control the enantioselectivity of the reaction. While specific studies on this compound in this context are not available, its structural motifs suggest potential for development into a chiral ligand for such transformations.

Hydrogenation of Amides and Related Substrates

The hydrogenation of amides to amines is a fundamentally important reaction, though often challenging due to the low reactivity of the amide bond. Catalytic systems based on ruthenium and iridium with pyridyl-triazole ligands have been investigated for the hydrogenation of C=O and C=C double bonds. These catalysts often operate under biphasic conditions, facilitating catalyst recovery and reuse. The electronic properties of the pyridyl-triazole ligand can influence the efficiency of the hydrogenation process.

C-H Activation and Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Palladium-catalyzed C-H activation and cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The design of ligands that can facilitate these transformations with high efficiency and selectivity is of paramount importance. Triazole-pyridine ligands have been explored for their potential in palladium-catalyzed C-H activation.

Furthermore, pyridyl and triazole-based ligands have been utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For instance, a water-soluble pyridyl-triazole ligand has been developed for palladium-catalyzed Suzuki-Miyaura coupling in aqueous media, highlighting the potential for environmentally friendly catalytic processes. The modular nature of these ligands allows for the optimization of reaction conditions and substrate scope.

Cycloaddition Reactions

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is often used in the synthesis of 1,2,3-triazole-containing ligands themselves. While the direct application of this compound as a catalyst for cycloaddition reactions is not reported, metal complexes derived from such ligands could potentially catalyze various cycloaddition processes.

Enantioselective Catalysis and Chiral Ligand Development

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The pyridyl-triazole scaffold provides a versatile platform for the design of new chiral ligands. By introducing chirality into the ligand framework, for example, through the use of chiral building blocks or by creating planar chirality, it is possible to develop catalysts for a wide range of enantioselective transformations.

Recent research has focused on the design of novel chiral pyridine-derived ligands with well-defined three-dimensional structures to maximize stereocontrol. For instance, chiral triazole-oxazoline ligands have been developed for enantiodivergent palladium-catalyzed 1,4-addition reactions. Additionally, planar-chiral oxazole-pyridine N,N-ligands have shown promise in palladium-catalyzed asymmetric acetoxylative cyclization. The synthesis of atropisomeric N-aryl 1,2,4-triazoles has also been achieved using catalytic asymmetric methods. These examples underscore the potential for developing chiral variants based on the this compound structure for applications in enantioselective catalysis.

Biocatalytic Approaches with Engineered Enzymes (e.g., Transaminases)

The synthesis of structurally complex chiral amines, such as this compound, is a significant challenge in medicinal and process chemistry. Biocatalysis, utilizing enzymes like transaminases (TAs), presents a green and highly selective alternative to traditional chemical methods. While direct biocatalytic synthesis of this compound has not been extensively reported in the literature, the advancements in protein engineering of transaminases for the synthesis of other N-heterocyclic amines provide a strong foundation for developing such a process.

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.com The application of wild-type transaminases is often limited by their narrow substrate scope, particularly for bulky and structurally complex substrates like the ketone precursor to this compound. However, protein engineering techniques, including rational design and directed evolution, have proven effective in overcoming these limitations. acs.orgacs.org

Rational Design and Directed Evolution:

Rational design involves identifying key amino acid residues in the enzyme's active site that influence substrate binding and catalysis. acs.org By performing molecular docking and dynamics simulations, researchers can predict mutations that will enlarge the substrate-binding pocket or introduce favorable interactions, thereby enhancing the enzyme's activity towards non-natural, bulky substrates. acs.orgacs.org For instance, a study on an (R)-selective transaminase from Rhodobacter sp. successfully redesigned the enzyme to accommodate bulky N-heterocyclic ketones by identifying and mutating key residues, leading to a significant increase in catalytic efficiency. acs.orgacs.org

Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved activity towards a target substrate. This approach does not require prior knowledge of the enzyme's structure or mechanism and has been instrumental in developing highly active and selective transaminases for industrial applications.

Application to Heterocyclic Amine Synthesis:

The successful application of engineered transaminases to synthesize a variety of heterocyclic amines demonstrates the potential for developing a biocatalytic route to this compound. For example, engineered transaminases have been used for the asymmetric synthesis of saturated heterocyclic amines, which are valuable scaffolds in drug discovery. researchgate.net In one study, a panel of transaminases was screened, and the optimized reaction conditions were applied to a range of ketones containing various amine heterocycles, achieving moderate to excellent yields and high enantiomeric excess. researchgate.net

The table below summarizes the enhanced catalytic efficiency of an engineered transaminase towards a model bulky heterocyclic ketone, showcasing the potential for similar improvements for the precursor of this compound.

| Enzyme Variant | Mutation(s) | Relative Catalytic Efficiency (kcat/Km) |

|---|---|---|

| Wild-Type | - | 1 |

| Variant M1 | Y125A | Increased |

| Variant M2 | Y125A/I6A/L7A/L158V | 1064-fold increase |

Data adapted from a study on the redesign of an (R)-selective transaminase for the efficient synthesis of pharmaceutical N-heterocyclic amines. acs.org

Mechanistic Investigations of Catalytic Cycles

The aminomethylpyridine and triazole moieties of this compound make it an excellent candidate as a ligand for transition metal-catalyzed reactions. Mechanistic investigations of such catalytic cycles are crucial for understanding catalyst behavior, optimizing reaction conditions, and designing more efficient catalysts. While specific mechanistic studies on complexes of this compound are not widely available, the principles can be inferred from studies on structurally related pyridinyl-triazole ligands complexed with metals such as ruthenium, copper, and palladium.

Ruthenium-Catalyzed Reactions:

Cationic half-sandwich ruthenium(II) complexes bearing pyridinyl-triazole ligands have been shown to be effective catalysts for transfer hydrogenation reactions. researchgate.net A proposed mechanism for these reactions typically involves:

Formation of the Active Catalyst: The pre-catalyst is activated by a base to form a ruthenium-hydride species.

Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

Hydride Transfer: The hydride is transferred from the ruthenium to the coordinated ketone, forming an alcohol product.

Product Release and Catalyst Regeneration: The alcohol product is released, and the catalyst is regenerated to complete the cycle.

Mechanistic studies often employ techniques like NMR spectroscopy to monitor the reaction in situ and identify key intermediates. researchgate.net Deuterium labeling studies can also provide insights into the rate-determining step, which is often the C-H bond activation. rsc.org

Copper-Catalyzed Reactions:

Copper complexes with pyridinyl-triazole ligands are utilized in a variety of catalytic reactions, including oxidation and C-H amination. For instance, copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been shown to catalyze the selective oxidation of styrene (B11656) and cyclohexane. nih.govrsc.org The mechanism of such reactions can be complex and may involve the formation of high-valent copper-oxo species.

In copper-catalyzed intramolecular C-H amination, mechanistic studies suggest a pathway that can involve different oxidation states of copper (Cu(I) to Cu(III)). nih.gov The catalytic cycle may proceed through either a two-electron or single-electron process, or a combination of both. nih.gov Isolation and characterization of reaction intermediates, such as fluorinated copper(II) complexes, can provide strong evidence for the proposed mechanism. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium complexes with pyridinyl-triazole ligands are active catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govrsc.org The generally accepted catalytic cycle for these reactions involves the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide to form a palladium(II) intermediate.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst. youtube.com

The electronic and steric properties of the pyridinyl-triazole ligand play a crucial role in the efficiency of the catalyst. nih.gov Mechanistic studies can involve kinetic analysis, in-situ monitoring of the reaction, and characterization of intermediates to elucidate the role of the ligand and the rate-limiting step of the cycle.

Medicinal Chemistry Research Trajectories of 1 Pyridin 3 Yltriazol 4 Yl Methanamine Scaffolds

Rational Design of Heterocyclic Scaffolds in Molecular Intervention

The deliberate and logical design of new molecules is a fundamental strategy in medicinal chemistry, aiming to create compounds with improved efficacy, selectivity, and pharmacokinetic properties. This process often begins with the selection and optimization of a core molecular structure, or scaffold, which serves as a template for further chemical modification.

Structural Diversity and Scaffold Development in Drug Discovery Research

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, form the backbone of medicinal chemistry. It is estimated that over 85% of all biologically active molecules contain a heterocyclic ring. researchgate.net This prevalence is due to the unique structural and electronic properties these rings impart, enabling them to engage in a wide range of interactions with biological macromolecules. The structural diversity offered by heterocyclic scaffolds is crucial for the success of drug discovery campaigns, as libraries with high structural diversity have a greater probability of yielding "hits" in high-throughput screening. nih.gov

The development of novel scaffolds often involves the strategic combination of known pharmacophores—substructures that are recognized by biological targets. Pyridine (B92270), a six-membered nitrogen-containing heterocycle, is a common feature in numerous approved drugs. researchgate.net Its presence can influence a molecule's polarity, solubility, and ability to form hydrogen bonds. frontiersin.org Similarly, the triazole ring, a five-membered ring with three nitrogen atoms, is a bio-isostere of other functional groups like amides and esters and is noted for its metabolic stability and capacity for hydrogen bonding. nih.govdntb.gov.uanih.gov The development of scaffolds like (1-Pyridin-3-yltriazol-4-yl)methanamine is a deliberate effort to explore new chemical space by combining these validated heterocyclic systems.

Incorporation of Pyridine-Triazole Hybrids for Scaffold Optimization

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric moieties, is a powerful approach for designing new lead structures. nih.govnih.gov This technique can result in hybrid molecules with synergistic or additive biological activities, or it may confer novel properties not present in the individual components. nih.gov The thoughtful design of molecular hybrids of 1,2,3-triazole derivatives with other heterocyclic systems, such as pyridine, can create new opportunities for developing potent and selective therapeutic agents. nih.gov

Computational Approaches in Lead Identification and Optimization

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. These in silico techniques provide valuable insights into molecular interactions, guide synthetic efforts, and help prioritize candidates for further experimental testing.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. bohrium.com This method simulates the ligand-receptor binding process and calculates a "docking score," which estimates the binding affinity. nih.gov For a scaffold such as this compound, docking studies are essential for understanding how it might interact with the amino acid residues in the active site of a target protein, such as a kinase or a protease.

These studies can reveal crucial binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. nih.gov For example, the pyridine nitrogen might act as a hydrogen bond acceptor, while the aromatic rings of the pyridine and triazole moieties could engage in stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. The results from docking studies guide the rational design of new analogues with improved binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound Analogues against a Protein Kinase Target

| Compound ID | Substitution (R) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -H (Parent Scaffold) | -7.8 | Glu102, Leu150 | Hydrogen Bond, Hydrophobic |

| 1a | 4-fluoro on Pyridine | -8.5 | Glu102, Leu150, Phe168 | H-Bond, Hydrophobic, Halogen Bond |

| 1b | 4-methoxy on Pyridine | -8.2 | Glu102, Asp167 | Hydrogen Bond |

| 1c | -CH₃ on Methanamine | -7.9 | Glu102, Leu150 | Hydrogen Bond, Hydrophobic |

| 1d | -C(=O)Ph on Methanamine | -9.1 | Glu102, Arg85, Phe168 | H-Bond, Pi-Pi Stacking |

Structure-Activity Relationship (SAR) Development Methodologies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically investigating how modifications to a compound's chemical structure affect its biological activity. pensoft.net The goal is to identify which parts of the molecule are essential for its function and how they can be modified to enhance potency and selectivity while minimizing off-target effects.

For the this compound scaffold, an SAR campaign would involve the synthesis and biological evaluation of a library of related compounds. Modifications would be systematically introduced at various positions:

The Pyridine Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions to probe steric and electronic effects on binding.

The Methanamine Group: Altering the linker length or replacing the amine with other functional groups (e.g., amides, sulfonamides) to explore different interactions with the target.

The Triazole Ring: While the core linkage is defined, substitutions at the remaining carbon atom of the triazole could be explored if synthetically feasible.

The biological data obtained from these analogues allows chemists to build a comprehensive SAR model, which guides the design of more potent and optimized compounds. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) for a Series of this compound Analogues

| Compound ID | R¹ Substitution (Pyridine Ring) | R² Substitution (Amine) | Biological Activity (IC₅₀, µM) |

| 2 | H | -H | 15.2 |

| 2a | 5-Cl | -H | 8.5 |

| 2b | 5-F | -H | 7.9 |

| 2c | 5-OCH₃ | -H | 12.1 |

| 2d | 5-F | -C(=O)CH₃ | 1.3 |

| 2e | 5-F | -C(=O)Ph | 0.9 |

Molecular Simulations for Binding Conformations and Dynamics

While molecular docking provides a valuable static snapshot of ligand binding, molecular dynamics (MD) simulations offer a more dynamic and realistic view. frontiersin.org MD simulations model the movements of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex, the flexibility of different regions, and the specific conformational changes that occur upon binding. researchgate.netnih.gov

For a promising ligand like an optimized this compound derivative, MD simulations can be used to:

Assess Binding Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose predicted by docking is stable. strath.ac.uk

Identify Key Dynamic Interactions: MD can reveal transient interactions, like water-mediated hydrogen bonds, that are not always captured by static docking.

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to provide a more accurate estimate of the binding free energy, which correlates more closely with experimental binding affinities. nih.gov

These simulations provide a deeper understanding of the molecular basis of recognition and are crucial for the fine-tuning of lead compounds into clinical candidates. frontiersin.org

Synthetic Strategies for Derivatization of Biologically Relevant Analogs

The this compound scaffold has emerged as a significant pharmacophore in medicinal chemistry, necessitating the development of robust and versatile synthetic strategies. Efficient construction of the core structure and the ability to introduce molecular diversity through late-stage functionalization are critical for exploring the structure-activity relationships (SAR) of this compound class. This section details scalable synthetic approaches to the core scaffold and outlines key late-stage functionalization techniques for generating biologically relevant analogs.

Scalable Synthesis and Late-Stage Functionalization for Medicinal Chemistry Applications

A cornerstone for the large-scale production of this compound analogs is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". tus.ac.jpsciforum.netamhsr.org This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for medicinal chemistry applications where efficiency and predictability are paramount. nih.gov

A plausible and scalable synthetic route to the key intermediate, N-Boc protected this compound, is outlined below. This approach relies on the CuAAC reaction between two readily accessible building blocks: 3-azidopyridine (B1254633) and N-Boc-propargylamine.

Synthesis of Precursors:

3-Azidopyridine: This precursor can be synthesized from 3-aminopyridine (B143674) via a diazotization reaction followed by treatment with sodium azide (B81097). The synthesis of heteroaryl azides, including 3-azidopyridine, has been well-documented, with established protocols ensuring its availability for scalable synthesis. nih.gov Fused tetrazoles can also serve as azide surrogates in click reactions, offering an alternative route to pyridyl-substituted 1,2,3-triazoles. nih.gov

N-Boc-propargylamine: This building block is commercially available or can be readily prepared from propargylamine (B41283) by treatment with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The Boc protecting group is crucial for preventing side reactions and can be easily removed under acidic conditions in the final step.

Scalable CuAAC Reaction:

The CuAAC reaction to form the triazole ring can be carried out under various conditions, often in a one-pot fashion. A typical procedure involves the reaction of 3-azidopyridine and N-Boc-propargylamine in the presence of a copper(I) catalyst. The catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). The reaction is typically performed in a variety of solvents, including water, which aligns with the principles of green chemistry. ijisrt.com

Deprotection:

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group from the methanamine moiety. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane.

Late-Stage Functionalization:

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule in the final steps of a synthetic sequence. This approach is highly valuable for rapidly generating a library of analogs for SAR studies without the need for de novo synthesis for each compound. For the this compound scaffold, LSF can be directed towards both the pyridine and triazole rings.

Functionalization of the Pyridine Ring:

The pyridine ring is amenable to a variety of LSF reactions, primarily targeting the C2, C4, and C6 positions, which are electronically activated towards nucleophilic attack. The Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic ring, is a particularly useful tool for introducing alkyl and acyl groups. unimi.it Other LSF strategies for pyridines include:

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) can serve as a handle for further diversification through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

C-H Activation/Functionalization: Direct C-H activation provides a direct route to introduce various functional groups, reducing the number of synthetic steps. nih.gov

Oxidation and Nucleophilic Substitution: The pyridine ring can be oxidized to the corresponding N-oxide, which can then undergo nucleophilic substitution to introduce a range of functional groups.

The following table summarizes some potential late-stage functionalization reactions for the pyridine moiety:

| Reaction Type | Reagents and Conditions | Potential Modifications |

| Minisci Reaction | AgNO₃, K₂S₂O₈, R-COOH, H₂O/CH₃CN | Alkylation, Acylation |

| Halogenation | NBS, NCS, NIS | Bromination, Chlorination, Iodination |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylation |

Functionalization of the Triazole Ring:

The 1,2,3-triazole ring, while generally stable, can also be functionalized post-synthesis. Strategies for "post-click" functionalization are an emerging area of research. nih.gov These methods can involve metallation of the C5-position of the triazole ring followed by quenching with an electrophile.

The following table outlines a potential late-stage functionalization approach for the triazole moiety:

| Reaction Type | Reagents and Conditions | Potential Modifications |

| C5-Lithiation/Electrophilic Quench | n-BuLi, THF; then E⁺ (e.g., R-X, CO₂) | Alkylation, Carboxylation |

The combination of a scalable synthesis of the core this compound scaffold and a diverse array of late-stage functionalization techniques provides a powerful platform for the discovery and optimization of novel drug candidates.

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation and Mechanistic Studies

X-ray Diffraction for Solid-State Structure Determination

A relevant analogue, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, has been synthesized and its molecular structure was determined by single-crystal X-ray diffraction analysis. mdpi.com This analysis confirms the connectivity of the pyridin-3-yl group to the N1 position of the 1,2,3-triazole ring. The study of such analogues reveals that the crystalline structure is often stabilized by various intermolecular interactions, including π-π stacking and hydrogen bonds. mdpi.commdpi.com For (1-Pyridin-3-yltriazol-4-yl)methanamine, the aminomethyl group would be expected to be a prime site for hydrogen bonding interactions within the crystal lattice. The planarity of the pyridine (B92270) and triazole rings is a common feature in these types of molecules. mdpi.com

Table 1: Representative Crystal Data for a Related Pyridinyl-Triazole Compound

| Parameter | Value |

|---|---|

| Compound | Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

| Formula | C11H10N4O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Key Bond Lengths/Angles | Provides definitive confirmation of the 1,4-disubstituted triazole regioisomer. |

Data derived from studies on a closely related analogue. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are fundamental for the characterization of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the pyridine ring, the triazole ring, and the aminomethyl group. The chemical shift of the triazole proton (H-5) is particularly diagnostic for confirming the 1,4-disubstitution pattern, typically appearing as a singlet. rsc.orgnih.gov The protons of the pyridin-3-yl group will show a distinct splitting pattern based on their coupling constants. The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet, though coupling to the amine protons could be observed under certain conditions.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the triazole carbons (C-4 and C-5) are crucial for distinguishing between 1,4- and 1,5-disubstituted regioisomers. For 1,4-disubstituted 1,2,3-triazoles, the C-5 signal typically appears upfield (around 120-125 ppm) compared to the C-4 signal of a 1,5-isomer (around 130-135 ppm). acs.org

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. nih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole CH | ~8.0-8.5 (s) | ~120-125 |

| Triazole C-NH2 | - | ~145-150 |

| Pyridine H2' | ~8.8-9.0 | ~148-152 |

| Pyridine H4' | ~8.0-8.3 | ~123-127 |

| Pyridine H5' | ~7.4-7.6 | ~133-137 |

| Pyridine H6' | ~8.6-8.8 | ~146-150 |

| CH₂-NH₂ | ~4.0-4.5 (s) | ~35-40 |

Note: These are estimated values based on data for analogous compounds and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the molecular ion peak [M+H]⁺ would be expected in positive-ion mode electrospray ionization (ESI) or chemical ionization (CI). The fragmentation pattern is highly dependent on the structure and the ionization method used. Common fragmentation pathways for 1,2,3-triazoles involve the loss of a molecule of nitrogen (N₂). researchgate.netrsc.org Other characteristic fragments would arise from the cleavage of the bond between the triazole ring and the aminomethyl group, as well as fragmentation of the pyridine ring. The study of these fragmentation patterns can help to confirm the identity of the compound and to analyze impurities or reaction byproducts. nuph.edu.uaresearchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 176.09 | [M+H]⁺ | Molecular ion |

| 148.08 | [M+H - N₂]⁺ | Loss of dinitrogen from the triazole ring |

| 145.07 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl group |

| 78.04 | [C₅H₄N]⁺ | Pyridinyl cation |

Note: These are predicted values for the most abundant isotopes.

Other Spectroscopic and Analytical Techniques

A variety of other spectroscopic and analytical methods are employed to provide a complete characterization of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic parts, C=N and N=N stretching of the pyridine and triazole rings, and various bending vibrations. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyridine and triazole-containing compounds typically exhibit absorption maxima in the UV region, corresponding to π→π* and n→π* transitions of the aromatic systems. nih.govrsc.orghud.ac.uk The position and intensity of these bands can be influenced by the solvent polarity.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound. It measures the change in mass as a function of temperature. For triazole derivatives, TGA can reveal the decomposition temperature and provide insights into the degradation mechanism. jocpr.comjocpr.comnih.govresearchgate.net

Table 4: Summary of Other Spectroscopic and Analytical Techniques

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| FT-IR | Functional groups | N-H stretches (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and N=N stretches (~1400-1600 cm⁻¹) |

| UV-Vis | Electronic transitions | Absorption maxima in the UV region (~200-300 nm) |

| TGA | Thermal stability | Onset of decomposition at elevated temperatures, indicating thermal stability range. |

| Mössbauer Spectroscopy | Not applicable | This technique is specific to certain isotopes (e.g., ⁵⁷Fe) and is not relevant for this compound. |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of the synthesized compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

Column Chromatography: This is the standard method for purifying organic compounds in the laboratory. For this compound, silica (B1680970) gel is a common stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/hexane or dichloromethane (B109758)/methanol) to achieve good separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of the final compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724)/water with a modifier like trifluoroacetic acid, is a common setup for analyzing polar compounds like this amine. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 1 Pyridin 3 Yltriazol 4 Yl Methanamine

Development of Novel and Green Synthetic Pathways

The future synthesis of (1-Pyridin-3-yltriazol-4-yl)methanamine and its derivatives is increasingly geared towards environmentally benign methods that offer high efficiency and atom economy. Traditional synthetic routes often involve hazardous solvents, toxic reagents, and lengthy reaction times. rasayanjournal.co.in Green chemistry approaches are being explored to overcome these limitations. rasayanjournal.co.innih.gov

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by utilizing microwave energy for rapid and uniform heating. rasayanjournal.co.inresearchgate.net

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and efficiency in the synthesis of triazole derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains significant portions of all starting materials, reducing waste and simplifying procedures. rasayanjournal.co.in

Solvent-Free and Water-Mediated Reactions: Conducting reactions in water or without a solvent minimizes the use of volatile organic compounds, aligning with green chemistry principles. researchgate.netresearchgate.net

Continuous-Flow Processes: Flow chemistry offers a safer, more scalable, and highly efficient alternative to traditional batch synthesis, particularly for handling energetic intermediates. rsc.org

These modern synthetic methods represent a shift towards more sustainable and efficient production of pyridinyl-triazole compounds.

| Green Synthesis Strategy | Key Advantages | Relevant Application |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | One-pot, three-component synthesis of 1,2,3-triazolyl-pyridine hybrids. researchgate.net |

| Multicomponent Reactions | High atom economy, simplified workup | Synthesis of complex heterocyclic compounds in a single pot. rasayanjournal.co.in |

| Continuous-Flow Chemistry | Enhanced safety, scalability, high selectivity | Efficient and sustainable construction of functionalized 1,2,4-triazoles. rsc.org |

| Water-Mediated Synthesis | Environmentally friendly, safe | Accomplishing synthesis of triazolyl-pyridine hybrids in excellent yield. researchgate.net |

Expansion of Catalytic Roles in Diverse Chemical Transformations

The structural features of this compound, particularly the presence of multiple nitrogen atoms, make it an excellent candidate for use as a ligand in catalysis. Pyridinyl-triazole systems have already demonstrated high efficiency as ligands for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". researchgate.net The ability of these ligands to form stable dinuclear copper(I) complexes is key to their high catalytic activity. researchgate.net

Future research is expected to expand the catalytic applications of this compound and its derivatives into new domains:

Palladium and Platinum Chemistry: Pyridine-appended triazole ligands can form complexes with palladium and platinum, showing excellent activity in reactions like the α-alkylation of acetophenone (B1666503) derivatives. rsc.org

Cross-Coupling Reactions: Derivatives could be designed as ligands for various cross-coupling reactions, which are fundamental in organic synthesis.

Asymmetric Catalysis: Chiral versions of this compound could be developed as ligands for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Magnetic Porous Catalysts: Integration into magnetic porous organic polymers could create recoverable and reusable catalysts for synthesizing complex molecules. rsc.org

The versatility of the pyridinyl-triazole scaffold suggests a broad and impactful future in the development of novel catalytic systems. researchgate.net

Integration into Advanced Functional Materials and Supramolecular Architectures

The ability of the pyridine (B92270) and triazole moieties to participate in metal coordination and hydrogen bonding makes this compound a valuable building block for materials science and supramolecular chemistry. scispace.comrsc.org Pyridine-containing ligands are known to form diverse multidimensional supramolecular architectures with transition metal ions through coordination and hydrogen bonds. researchgate.netnih.gov

Emerging research avenues in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can act as a linker to connect metal centers, forming extended networks. scispace.com These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The directed formation of complex architectures through non-covalent interactions like hydrogen bonding and π–π stacking is a key area of interest. nih.govresearchgate.netnih.gov The uncoordinated nitrogen atoms of the pyridine or triazole rings can act as hydrogen bond acceptors, guiding the self-assembly process. researchgate.net

Luminescent Materials: Incorporation of the pyridinyl-triazole ligand into metal complexes can lead to materials with interesting photophysical properties for use in sensors or light-emitting devices.

Functional Organic Polymers: The compound can be incorporated into polymer backbones to imbue them with specific functionalities, such as metal-ion binding capabilities or specific catalytic activity. rsc.org

The systematic exploration of these possibilities could lead to the creation of novel materials with tailored properties and functions.

Targeted Structural Modifications for Enhanced Research Applications

The core structure of this compound serves as a versatile scaffold that can be systematically modified to fine-tune its properties for specific applications. nih.govijpca.org Such modifications are crucial for optimizing performance in areas ranging from medicinal chemistry to materials science. researchgate.netnih.gov

Future research will likely focus on several key modification strategies:

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ligand, affecting its coordination behavior and catalytic activity. nih.gov

Functionalization of the Methanamine Group: The primary amine provides a convenient handle for attaching other molecular fragments, creating bifunctional molecules or linking the core structure to a solid support. ijpca.org

Modification of the Triazole Ring: While the 1,4-disubstituted triazole is common, synthetic strategies can be employed to generate other isomers, potentially leading to different coordination geometries and properties.

Introduction of Bioisosteres: Replacing parts of the molecule, such as the triazole core, with bioisosteres like oxadiazoles (B1248032) or thiadiazoles can explore new chemical space and modulate biological activity, though this can sometimes lead to a loss of function. nih.gov

These targeted modifications will enable the rational design of derivatives with enhanced potency, selectivity, and stability for a wide range of research applications. researchgate.netnih.gov

| Modification Site | Potential Effect | Target Application |

| Pyridine Ring | Alter electronic properties, control lipophilicity | Catalysis, Medicinal Chemistry. researchgate.netnih.gov |

| Methanamine Group | Attach other functional units, immobilization | Bifunctional compounds, solid-phase synthesis. ijpca.org |

| Triazole Core | Change coordination geometry and biological profile | Coordination Chemistry, Drug Discovery. nih.gov |

Leveraging Computational Chemistry for Predictive Design and Optimization

Computational chemistry is an indispensable tool for accelerating the design and optimization of novel compounds based on the this compound scaffold. In silico methods allow for the prediction of molecular properties and interactions, guiding synthetic efforts toward the most promising candidates. mdpi.com

Key computational approaches for future research include:

Molecular Docking: This technique can predict how derivatives might bind to biological targets, such as enzymes, which is crucial for drug discovery. mdpi.com Docking studies can identify key interactions, like those with specific amino acid residues, that are important for activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the structural features of a series of compounds with their biological activity, providing a map for designing more potent molecules. mdpi.comnih.gov

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new potential hits. mdpi.com

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. idaampublications.in

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure, stability, and reactivity of the compound and its metal complexes, aiding in the design of new catalysts and materials.

By integrating these computational strategies, researchers can rationalize structure-activity relationships and make more informed decisions, ultimately streamlining the development of new functional molecules derived from this compound. rsc.org

Q & A

Q. Yield Optimization Strategies :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% CuI | Increases to ~75% |

| Reaction time | 12–24 h under N₂ | Prevents oxidation |

| Solvent | DMF/water (3:1) | Enhances solubility |

Reference yields: 65–80% for analogous triazole derivatives .

Basic: How do I characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridin-3-yl protons resonate at δ 8.5–9.0 ppm (aromatic), triazole protons at δ 7.8–8.2 ppm, and methanamine -NH₂ at δ 2.5–3.0 ppm .

- Use deuterated DMSO for solubility and to observe exchangeable NH₂ signals.

- ESI-MS : Look for [M+H]⁺ peaks matching theoretical m/z (e.g., C₈H₁₀N₅: 176.09) .

- X-ray crystallography : Employ SHELX suite (SHELXL-2019) for structure refinement. Key parameters: R-factor < 0.05, thermal ellipsoid analysis for bond angles .

Advanced: How can computational methods predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model ligand-metal interactions.

- Molecular Docking : AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes with triazole-binding pockets) .

- Retrosynthesis Tools : PubChem’s AI-powered synthesis planner identifies feasible precursors (e.g., propargylamine derivatives) .

Advanced: How to resolve contradictions in spectroscopic data for triazole-containing methanamine derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Resolve overlapping signals (e.g., -NH₂ protons broaden at 25°C but sharpen at -10°C) .

- HPLC-MS Purity Check : Ensure >95% purity to exclude side products .

- Comparative Analysis : Cross-reference with crystallographic data (e.g., SHELX-refined structures confirm triazole geometry) .

Advanced: What strategies improve the ligand efficacy of this compound in metal-catalyzed reactions?

Methodological Answer:

- Steric Tuning : Introduce substituents on pyridine (e.g., methyl groups at C4/C5 improve La³+ binding by 20% ).

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand stability .

- Kinetic Studies : Monitor reaction progress via UV-Vis (λ = 300–400 nm for metal-ligand charge transfer) .

Basic: How to access authoritative databases for physicochemical properties of this compound?

Methodological Answer:

- PubChem : CID lookup provides InChI key, SMILES, and experimental data (e.g., solubility in DMSO: 25 mg/mL) .

- Reaxys : Search reaction pathways using CAS No. or structure-based queries.

- Cambridge Structural Database : Validate crystallographic parameters against existing entries (e.g., CCDC codes for triazole derivatives) .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

-

Batch Reactor Optimization :

Parameter Lab Scale (mg) Pilot Scale (kg) Temperature 25°C 20–30°C (±2°C) Mixing Speed 300 rpm 500–700 rpm -

In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

-

Crystallization Control : Seed crystals to avoid polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.